5-amino-1-(2-chloro-6-fluorobenzyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
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Description
5-amino-1-(2-chloro-6-fluorobenzyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a useful research compound. Its molecular formula is C16H15ClFN3OS and its molecular weight is 351.8 g/mol. The purity is usually 95%.
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Biological Activity
The compound 5-amino-1-(2-chloro-6-fluorobenzyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring fused with a thiazole moiety and substituted with a chlorofluorobenzyl group. The structural formula can be represented as follows:
This unique structure is hypothesized to contribute to its biological activities through various mechanisms.
Mechanisms of Biological Activity
Research indicates that compounds similar to This compound exhibit significant interactions with biological targets such as enzymes and receptors.
1. Kinase Inhibition
Many pyrrole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. The inhibition of CDKs can lead to the suppression of tumor cell proliferation, making these compounds promising candidates for cancer therapy .
2. Antimicrobial Activity
Preliminary studies suggest that related thiazole and pyrrole derivatives possess antibacterial properties by targeting bacterial DNA gyrase, disrupting DNA replication processes . This mechanism could potentially be applicable to the compound .
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
CDK Inhibition | Inhibits cyclin-dependent kinases | |
Antibacterial | Inhibits DNA gyrase | |
Anticancer | Induces apoptosis in cancer cells |
Case Study: Anticancer Potential
A study focused on thiazole derivatives indicated that modifications at specific positions could enhance their anticancer activity. The compound's structural features may allow it to induce apoptosis in various cancer cell lines, suggesting a pathway for further development in oncological applications .
Case Study: Antimicrobial Efficacy
In vitro tests demonstrated that similar compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating a strong potential for therapeutic use against resistant bacterial strains .
Properties
Molecular Formula |
C16H15ClFN3OS |
---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C16H15ClFN3OS/c1-8-9(2)23-16(20-8)14-13(22)7-21(15(14)19)6-10-11(17)4-3-5-12(10)18/h3-5,19,22H,6-7H2,1-2H3 |
InChI Key |
UUXDYAJQCIDVGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(CN(C2=N)CC3=C(C=CC=C3Cl)F)O)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.